molecular formula C8H16O3 B13793322 2-Pentanone, 1,1-dimethoxy-3-methyl-

2-Pentanone, 1,1-dimethoxy-3-methyl-

Cat. No.: B13793322
M. Wt: 160.21 g/mol
InChI Key: SLJQWQAYIRMBLJ-UHFFFAOYSA-N
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Description

2-Pentanone, 1,1-dimethoxy-3-methyl- is an organic compound with the molecular formula C8H16O3. It is also known by its systematic name, 1,1-dimethoxy-3-methyl-pentan-2-one. This compound is a ketone derivative and is characterized by the presence of two methoxy groups attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 1,1-dimethoxy-3-methyl- typically involves the reaction of 3-methyl-2-pentanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiketal intermediate, which is then converted to the final product through dehydration.

Industrial Production Methods

On an industrial scale, the production of 2-Pentanone, 1,1-dimethoxy-3-methyl- can be achieved through a similar process, but with optimized conditions to maximize yield and efficiency. This often involves the use of continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 1,1-dimethoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentanone, 1,1-dimethoxy-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pentanone, 1,1-dimethoxy-3-methyl- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxy groups can participate in substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-pentanone:

    2-Pentanone: A simpler ketone without the methyl and methoxy substitutions.

    4-Hydroxy-3-methyl-2-pentanone: An intermediate in the synthesis of 3-methyl-2-pentanone.

Uniqueness

2-Pentanone, 1,1-dimethoxy-3-methyl- is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound in various synthetic and industrial applications.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

1,1-dimethoxy-3-methylpentan-2-one

InChI

InChI=1S/C8H16O3/c1-5-6(2)7(9)8(10-3)11-4/h6,8H,5H2,1-4H3

InChI Key

SLJQWQAYIRMBLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C(OC)OC

Origin of Product

United States

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